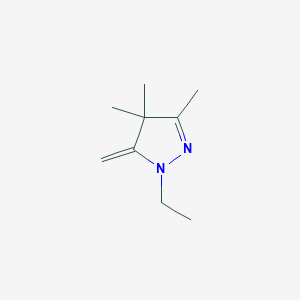
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMHP, and it is a pyrazole derivative. The synthesis of EMHP is relatively simple, and it has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of EMHP is not fully understood, but it is believed to be related to its ability to inhibit the production of pro-inflammatory cytokines. EMHP has also been found to inhibit the activity of COX-2, which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to be involved in inflammation and pain.
Effets Biochimiques Et Physiologiques
EMHP has been found to have a number of biochemical and physiological effects. It has been shown to have potent anti-inflammatory and anti-tumor properties. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. EMHP has been studied for its potential to treat a variety of diseases, including cancer, arthritis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EMHP in laboratory experiments include its ease of synthesis, its potent anti-inflammatory and anti-tumor properties, and its potential to treat a variety of diseases. However, there are also limitations to using EMHP in laboratory experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential for toxicity, which needs to be carefully evaluated before using EMHP in vivo.
Orientations Futures
There are several future directions for research on EMHP. One area of research is to further investigate its mechanism of action. Another area of research is to evaluate its potential as a drug candidate for the treatment of various diseases. Additionally, research could be conducted to evaluate the safety and toxicity of EMHP in vivo. Overall, EMHP has the potential to be a valuable compound in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of EMHP is achieved through the condensation reaction of 1-ethyl-3,4,4-trimethylpyrazol-5-one and methylglyoxal. This reaction results in the formation of EMHP as a yellow solid. This synthesis method has been widely used in the laboratory setting, and it has been optimized for high yields.
Applications De Recherche Scientifique
EMHP has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs. EMHP has been found to have potent anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
107535-57-9 |
|---|---|
Nom du produit |
1-Ethyl-3,4,4-trimethyl-5-methylidenepyrazole |
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
1-ethyl-3,4,4-trimethyl-5-methylidenepyrazole |
InChI |
InChI=1S/C9H16N2/c1-6-11-8(3)9(4,5)7(2)10-11/h3,6H2,1-2,4-5H3 |
Clé InChI |
FVRXVSCAEHGWBC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C)C(C(=N1)C)(C)C |
SMILES canonique |
CCN1C(=C)C(C(=N1)C)(C)C |
Synonymes |
1H-Pyrazole, 1-ethyl-4,5-dihydro-3,4,4-trimethyl-5-methylene- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



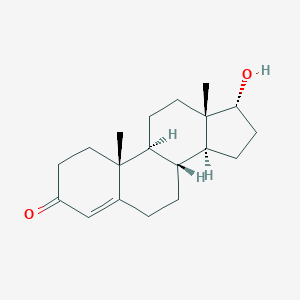
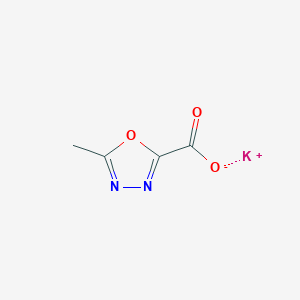
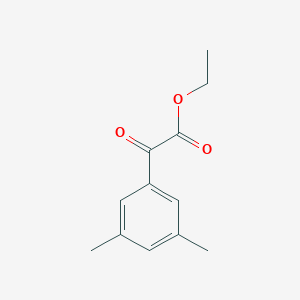
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
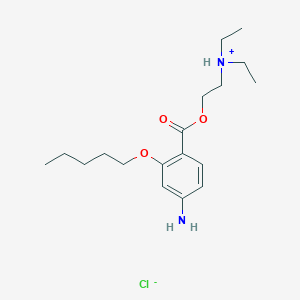
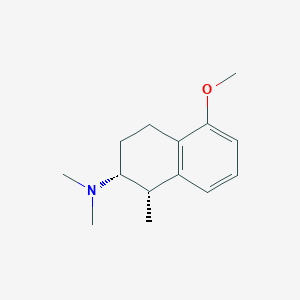
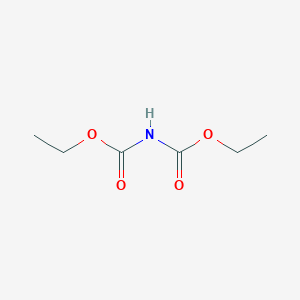

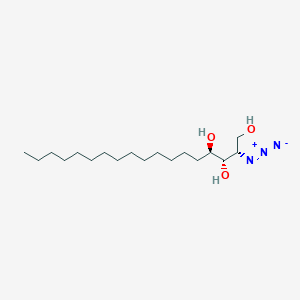

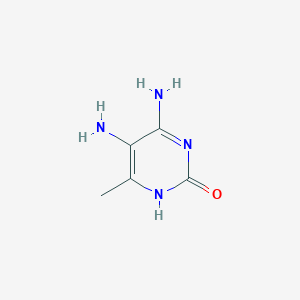
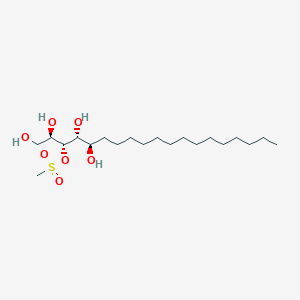
![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)
